3,5-Dimethyl-2'-iodobenzophenone
Overview
Description
3,5-Dimethyl-2’-iodobenzophenone: is an organic compound with the molecular formula C15H13IO and a molecular weight of 336.17 g/mol It belongs to the class of benzophenones, which are characterized by a ketone functional group attached to two aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-2’-iodobenzophenone typically involves the iodination of 3,5-dimethylbenzophenone. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide . The reaction is usually carried out under controlled temperature and pH conditions to ensure selective iodination at the desired position.
Industrial Production Methods: Industrial production of 3,5-Dimethyl-2’-iodobenzophenone may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethyl-2’-iodobenzophenone can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The ketone group can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products:
Substitution Reactions: Products include various substituted benzophenones depending on the nucleophile used.
Oxidation Reactions: Products include quinones or other oxidized aromatic compounds.
Reduction Reactions: Products include alcohols or other reduced derivatives of benzophenone.
Scientific Research Applications
Chemistry: 3,5-Dimethyl-2’-iodobenzophenone is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for selective functionalization, making it valuable in organic synthesis .
Biology and Medicine: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its derivatives may exhibit biological activity, making it a potential candidate for drug development .
Industry: In the industrial sector, 3,5-Dimethyl-2’-iodobenzophenone can be used in the production of specialty chemicals, dyes, and polymers. Its ability to undergo various chemical transformations makes it a versatile building block in chemical manufacturing .
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-2’-iodobenzophenone depends on its specific application. In chemical reactions, the iodine atom and the ketone group play crucial roles in determining the reactivity and selectivity of the compound. The iodine atom can act as a leaving group in substitution reactions, while the ketone group can participate in nucleophilic addition or reduction reactions .
In biological systems, the compound may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The exact molecular targets and pathways would depend on the specific biological context and the nature of the derivatives used .
Comparison with Similar Compounds
Benzophenone: The parent compound of 3,5-Dimethyl-2’-iodobenzophenone, lacking the iodine and methyl substituents.
3,5-Dimethylbenzophenone: Similar structure but without the iodine atom.
2-Iodobenzophenone: Similar structure but without the methyl groups.
Uniqueness: 3,5-Dimethyl-2’-iodobenzophenone is unique due to the presence of both iodine and methyl substituents on the benzophenone core. This combination of substituents imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential biological activity. The iodine atom provides a handle for further functionalization, while the methyl groups can influence the compound’s steric and electronic properties .
Properties
IUPAC Name |
(3,5-dimethylphenyl)-(2-iodophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13IO/c1-10-7-11(2)9-12(8-10)15(17)13-5-3-4-6-14(13)16/h3-9H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLAHNISVGHQFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C2=CC=CC=C2I)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13IO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301263630 | |
Record name | (3,5-Dimethylphenyl)(2-iodophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301263630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951884-33-6 | |
Record name | (3,5-Dimethylphenyl)(2-iodophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951884-33-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3,5-Dimethylphenyl)(2-iodophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301263630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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